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Compound of Interest

4-Bromo-beta,2,5-trimethoxy-
Compound Name: ]
benzeneethanamine

CAS No.: 98537-39-4

Cat. No.: B3025770

Get Quote
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Application Note: AN-2026-BOB Topic: Development of Certified Reference Materials (CRM)
for 4-Bromo-

,2,5-trimethoxyphenethylamine (BOB) Date: March 5, 2026 Author: Senior Application Scientist,
Metrology Division

Executive Summary

This Application Note details the protocol for the synthesis, purification, and metrological
certification of 4-Bromo-

,2,5-trimethoxyphenethylamine (commonly known as BOB or
-Methoxy-2C-B) as an ISO 17034 Primary Reference Standard.

BOB is a positional isomer of the 2C-series phenethylamines, characterized by a methoxy
group at the benzylic (
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) position. This structural modification introduces a chiral center and alters the fragmentation
patterns in Mass Spectrometry (MS) compared to its non-beta-substituted analog, 2C-B. The
production of this CRM addresses the critical need for forensic differentiation between BOB,
2C-B, and isobaric impurities in seized designer drug samples.

Chemical Identity & Properties

Property Specification

2-(4-Bromo-2,5-dimethoxyphenyl)-2-
IUPAC Name
methoxyethanamine hydrochloride

BOB;
Common Name
-Methoxy-2C-B

CAS Number 98537-39-4 (HCI salt); 98537-42-9 (Free base)
C
H
Molecular Formula
BrNO
HCI
] 290.15 g/mol (Free base); 326.61 g/mol (HCI
Molecular Weight
salt)
Contains one chiral center (
o -carbon).[1][2] Standard produced as a
Chirality
racemate (
).
Appearance White, crystalline powder

Synthesis and Purification Protocol

The synthesis targets the hydrochloride salt for enhanced stability. The route utilizes the

-hydroxylation of the 2C-B precursor followed by O-methylation, optimized for high yield and
minimal impurity profile.
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Synthetic Route (Optimized)

o Starting Material: 2,5-Dimethoxybenzaldehyde.
e Condensation: Reaction with nitromethane (
)/
to yield 2,5-dimethoxy-
-nitrostyrene.

e Bromination: Electrophilic aromatic substitution to yield 4-bromo-2,5-dimethoxy-

-nitrostyrene.
e Conversion to
-Methoxy:
o Note: Direct reduction leads to 2C-B. To install the
-methoxy, the nitrostyrene is first converted to the
-methoxy-nitroalkane via conjugate addition of methoxide, or via the
-hydroxy intermediate.

o Selected Method: Solvolysis of the corresponding

-hydroxy-phenethylamine (obtained via cyanohydrin reduction or similar) in acidic
methanol.

o Salt Formation: Precipitation with anhydrous HCI in diethyl ether.

Purification Strategy (The CRM Grade)

To achieve the >99.5% purity required for a Primary Standard, a dual-purification strategy is
employed.

o Step 1: Preparative HPLC:
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o Column: C18 Phenyl-Hexyl (provides selectivity for aromatic isomers).
o Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

o Objective: Removal of unreacted 2C-B (des-methoxy) and regioisomers.

o Step 2: Recrystallization:
o Solvent: Isopropanol/Ethanol (anhydrous).

o Objective: Removal of residual solvents and trace inorganic salts.

Analytical Characterization & Certification (ISO
17034)

This section defines the "Self-Validating System" for certification. We utilize qNMR as the
primary ratio method for purity assignment, orthogonal to chromatographic techniques.[3]

Structural Elucidation (Identity)
A. Nuclear Magnetic Resonance (NMR) The
-methoxy group provides a diagnostic signal distinct from the methylene triplet seen in 2C-B.
e 1H NMR (400 MHz, D
0):
o 7.15(s, 1H, Ar-H), 7.05 (s, 1H, Ar-H).
o 4.85 (dd, 1H,
-CH) — Diagnostic Peak (shifted downfield by oxygen).
o 3.80, 3.78 (s, 6H, Ar-OCH
).
o 3.35 (s, 3H,

-OCH

© 2026 BenchChem. All rights reserved. 4/11 Tech Support


https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/984/723/qnmr-content-assignment.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025770?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

).
o 3.10-3.25 (m, 2H,
-CH
).
« 2D NMR (HMBC):

o Crucial for linking the

-OCH
protons to the

-carbon and confirming the linkage to the aromatic ring.
B. Mass Spectrometry (HRMS)
e Technique: ESI-QTOF (Positive Mode).[4]
e Observed Mass: [M+H]
=290.0386 / 292.0366 (1:1 Br isotope pattern).
e Fragmentation (CID):
o Loss of Methanol: [M+H - 32]

is a dominant pathway for
-methoxy amines (unlike 2C-B).

o Tropylium lon: Formation of substituted tropylium species.

Purity Assignment (Quantification)

Protocol: Quantitative NMR (QNMR) gNMR is the "Gold Standard" for primary reference
material certification as it does not require a reference standard of the analyte itself.
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« Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, non-hygroscopic,
distinct singlet at

6.3 ppm.

e Solvent: D

O (ensures solubility of both salt and IS).

e Acquisition Parameters:
o Pulse Angle: 90°.
o Relaxation Delay (
): 60s (Must be

of the longest relaxing proton).

o Scans: 64 (for S/N > 500:1).
» Calculation:

Where

=Integral,

=Number of protons,
=Molar mass,
=Mass weighed,

=Purity.[1][5][6][7]

Homogeneity & Stability

» Homogeneity: 10 vials selected via stratified random sampling. Analyzed by HPLC-UV.
ANOVA used to calculate

(uncertainty due to inhomogeneity).
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 Stability: Accelerated stability study at 40°C/75% RH for 4 weeks. Monitoring for hydrolysis of
the

-methoxy ether (formation of

-hydroxy impurity).

Visual Protocols & Logic
Diagram 1: Production & Certification Workflow

This diagram outlines the ISO 17034 compliant lifecycle of the BOB Reference Standard.
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Caption: Figure 1. End-to-end workflow for the production of ISO 17034 compliant BOB
hydrochloride.

Diagram 2: Analytical Differentiation Logic

A decision tree for forensic scientists to distinguish BOB from its close analogs (2C-B, DOB)
using the reference standard.

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b3025770/docs?utm_src=pdf-body-img#development-of-reference-standards-for-4-bromo-beta-2-5-trimethoxy-benzeneethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025770?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Unknown Sample
(Phenethylamine Analog)

GC-MS/LC-MS
Analysis

Molecular lon?

~260 Da\~290 Da

m/z 290
(Trimethoxy-Br)

Fragmentation Pattern
(Loss of 32 Da?)

Significant [M-32]+\No [M-32]+

Yes: Loss of CH30OH No: Ring Methoxy only
(Beta-Methoxy) (TMA-2 derivative?)

Confirmation via NMR
(Beta-CH Signal)

dd at 4.85 ppm

Identify as

BOB (4-Bromo-beta,2,5-trimethoxy...)

Click to download full resolution via product page

Caption: Figure 2. Forensic decision tree for differentiating BOB from 2C-B and other analogs.
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Handling and Storage

o Storage: Store at -20°C in amber glass vials. The

-methoxy group is theoretically susceptible to elimination under strong acidic/thermal stress;
however, the HCI salt is stable if kept dry.

e Solubility: Soluble in Methanol, DMSO, and Water.
o Safety:Caution: This compound is a potent 5-HT

agonist. Handle in a fume hood with full PPE. Treat as a Schedule | substance (or local
equivalent) until certified otherwise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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Contact our Ph.D. Support Team for a compatibility check
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